Methyl 2-cyano-3,3-di(methylthio)acrylate

Description

The exact mass of the compound Methyl 2-cyano-3,3-di(methylthio)acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266105. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-cyano-3,3-di(methylthio)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyano-3,3-di(methylthio)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

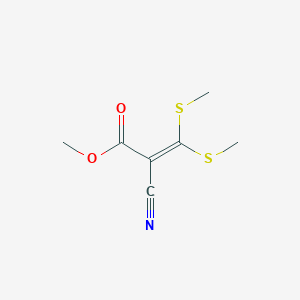

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-10-6(9)5(4-8)7(11-2)12-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDBEROAEMAOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(SC)SC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313052 | |

| Record name | Methyl 2-cyano-3,3-di(methylthio)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3490-92-4 | |

| Record name | 3490-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-cyano-3,3-di(methylthio)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 2-cyano-3,3-di(methylthio)acrylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3,3-di(methylthio)acrylate (CAS No. 3490-92-4) is a functionalized ketene dithioacetal.[1][2] This class of compounds, characterized by a "push-pull" alkene system, serves as highly versatile intermediates in organic synthesis. The electron-donating properties of the two methylthio groups and the electron-withdrawing nature of the cyano and ester moieties activate the molecule for a variety of transformations. These intermediates are valuable precursors for constructing complex heterocyclic systems, including pyrimidines and pyrazoles, which are common scaffolds in medicinal chemistry.[3][4] This document provides a detailed overview of a common synthetic route to this compound and its structural characterization.

Table 1: Compound Identification

| Property | Value |

|---|---|

| IUPAC Name | methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate[2] |

| Synonyms | Methyl 2-cyano-3,3-bis(methylthio)acrylate, Methyl 3,3-bis(methylthio)-2-cyanoacrylate[1][2] |

| CAS Number | 3490-92-4[1] |

| Molecular Formula | C₇H₉NO₂S₂[1] |

| Molecular Weight | 203.28 g/mol [1] |

Synthesis Methodology

The synthesis of methyl 2-cyano-3,3-di(methylthio)acrylate is typically achieved via a three-step, one-pot reaction. The process begins with the deprotonation of an active methylene compound, methyl cyanoacetate. The resulting carbanion undergoes a nucleophilic addition to carbon disulfide, forming a dithioate salt intermediate. Subsequent S-alkylation of this intermediate with two equivalents of an alkylating agent, such as methyl iodide, yields the final ketene dithioacetal product.

Proposed Reaction Mechanism

The reaction proceeds through the formation of a key dithioate intermediate.

Caption: Proposed reaction mechanism for the synthesis.

Experimental Workflow

The overall experimental process from starting materials to the purified product can be visualized as a multi-stage workflow.

Caption: High-level experimental workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for synthesizing ketene dithioacetals. Researchers should perform their own optimizations.

Materials:

-

Methyl cyanoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Carbon disulfide (CS₂)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, decant the hexane, and suspend the NaH in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of methyl cyanoacetate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Add carbon disulfide (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above 5 °C. A deep red precipitate may form.

-

Stir the resulting mixture at 0 °C for 1 hour.

-

Add methyl iodide (2.2 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Characterization Data

The structural identity and purity of Methyl 2-cyano-3,3-di(methylthio)acrylate are confirmed using standard analytical techniques. The following tables summarize the expected quantitative data based on its structure and data from analogous compounds.

Table 2: Physical and Chromatographic Properties

| Property | Expected Value |

|---|---|

| Appearance | White to pale yellow solid |

| Melting Point | Not reported, expected to be a low-melting solid |

| Purity | >95%[5] |

| Storage | Store at -20°C[6] |

Table 3: Spectroscopic Data (Predicted) Note: As specific, published experimental spectra for this exact compound are not readily available, these values are predicted based on its chemical structure and data from closely related analogs, such as ethyl 2-cyano-3,3-bis(methylthio)acrylate.

| Technique | Expected Observations |

| ¹H NMR | δ ~3.8 (s, 3H, -OCH₃); δ ~2.6 (s, 3H, -SCH₃); δ ~2.5 (s, 3H, -SCH₃) |

| ¹³C NMR | δ ~170 (C=O); δ ~165 (C-(S)₂); δ ~118 (C≡N); δ ~95 (C-CN); δ ~53 (-OCH₃); δ ~18 (-SCH₃); δ ~17 (-SCH₃) |

| FT-IR (cm⁻¹) | ~2220 (C≡N stretch); ~1725 (Ester C=O stretch); ~1580 (C=C stretch); ~1250 (C-O stretch) |

| Mass Spec (EI) | M⁺ at m/z = 203 |

| HRMS (ESI) | C₇H₉NO₂S₂ + H⁺, Calculated m/z = 204.0147 |

References

- 1. METHYL 2-CYANO-3,3-DI(METHYLTHIO)ACRYLATE|2-氰-3,3-二(甲硫基)丙烯酸甲酯(3490-92-4)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 2. Methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | C7H9NO2S2 | CID 319957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. methyl 2-cyano-3,3-bis(methylthio)acrylate, 3490-92-4 | BroadPharm [broadpharm.com]

Spectroscopic Analysis of Methyl 2-cyano-3,3-di(methylthio)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-cyano-3,3-di(methylthio)acrylate (CAS No: 3490-92-4). Due to the limited availability of published experimental spectra for this specific compound, this guide combines known properties with predicted spectroscopic features based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules in a research and drug development context.

Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | Methyl 2-cyano-3,3-bis(methylthio)prop-2-enoate | PubChem |

| CAS Number | 3490-92-4 | BroadPharm[1] |

| Molecular Formula | C₇H₉NO₂S₂ | PubChem |

| Molecular Weight | 203.28 g/mol | ChemicalBook[2] |

| Monoisotopic Mass | 203.00747088 Da | PubChem |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 | Singlet | 3H | O-CH₃ (Ester) |

| ~ 2.6 | Singlet | 3H | S-CH₃ |

| ~ 2.5 | Singlet | 3H | S-CH₃ |

Note: The chemical shifts of the two S-CH₃ groups may be equivalent or slightly different depending on the rotational barrier and the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (Ester carbonyl) |

| ~ 170 | C(SCH₃)₂ |

| ~ 118 | CN (Nitrile) |

| ~ 95 | =C(CN)COOCH₃ |

| ~ 53 | O-CH₃ (Ester) |

| ~ 18 | S-CH₃ |

| ~ 17 | S-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2220 | Strong | C≡N stretch (Nitrile) |

| ~ 1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~ 1580 | Medium | C=C stretch (Alkene) |

| ~ 2950-2850 | Medium-Weak | C-H stretch (Aliphatic) |

| ~ 1450-1350 | Medium | C-H bend (Aliphatic) |

| ~ 1250-1000 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 203 | [M]⁺, Molecular ion |

| 172 | [M - OCH₃]⁺ |

| 156 | [M - SCH₃]⁺ |

| 144 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of Methyl 2-cyano-3,3-di(methylthio)acrylate.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).

-

Optimize the receiver gain and ensure an adequate number of scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the expected carbon resonances (e.g., 0-200 ppm).

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, the spectrum is scanned over the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For ESI, the sample is typically infused directly or via a liquid chromatography system.

-

For EI, the sample is introduced via a direct insertion probe or a gas chromatography system.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

References

Physical and chemical properties of "Methyl 2-cyano-3,3-di(methylthio)acrylate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3,3-di(methylthio)acrylate is a functionalized acrylate with potential applications in organic synthesis and materials science. Its unique structure, incorporating a cyano group, an acrylate moiety, and two methylthio groups, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds. This technical guide provides a comprehensive overview of its known physical and chemical properties, a generalized synthesis protocol, and its reactivity.

Chemical Structure and Properties

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 3490-92-4 | [1] |

| Molecular Formula | C₇H₉NO₂S₂ | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

| IUPAC Name | methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | [2] |

Table 2: Computed Physical and Chemical Properties

| Property | Value | Source |

| XLogP3-AA | 1.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Exact Mass | 203.00747 g/mol | [2] |

| Monoisotopic Mass | 203.00747 g/mol | [2] |

| Topological Polar Surface Area | 84.6 Ų | [2] |

| Heavy Atom Count | 12 | [2] |

| Formal Charge | 0 | [2] |

| Complexity | 289 | [2] |

Note: The physical properties listed in Table 2 are computationally derived and have not been experimentally verified in the available literature.[2]

Experimental Data

Physical State and Solubility

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Methyl 2-cyano-3,3-di(methylthio)acrylate is not publicly available. Commercial suppliers may offer spectral data upon request.[4] For reference, spectral data for the analogous ethyl ester is available and can be used for comparative analysis.[5][6]

Synthesis and Reactivity

General Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of Methyl 2-cyano-3,3-di(methylthio)acrylate is not explicitly described in the surveyed literature. However, a general and common method for the synthesis of related ketene dithioacetals involves a three-step one-pot reaction starting from a compound with an active methylene group, carbon disulfide, and an alkylating agent. For the synthesis of the target molecule, the probable precursors are methyl cyanoacetate, carbon disulfide, and a methylating agent like methyl iodide or dimethyl sulfate.

Disclaimer: The following protocol is a generalized procedure based on the synthesis of analogous compounds and has not been specifically verified for Methyl 2-cyano-3,3-di(methylthio)acrylate.

Reaction Scheme:

Step-by-Step Procedure (Generalized):

-

Formation of the Dithiolate Salt: To a solution of methyl cyanoacetate in a suitable inert solvent (e.g., anhydrous THF or DMF), a strong base (e.g., sodium hydride or potassium carbonate) is added portion-wise at a controlled temperature (typically 0 °C to room temperature). After the deprotonation is complete, carbon disulfide is added dropwise to the reaction mixture, leading to the formation of the intermediate dithiolate salt.

-

Alkylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the solution containing the dithiolate salt. The reaction is typically stirred at room temperature or slightly elevated temperatures until the alkylation is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure Methyl 2-cyano-3,3-di(methylthio)acrylate.

Chemical Reactivity

The primary reactivity of Methyl 2-cyano-3,3-di(methylthio)acrylate documented in the literature is its use as a precursor in the synthesis of heterocyclic compounds. For instance, it reacts with N-arylbenzamidrazones to yield mercapto pyrazole derivatives.[7][8][9] This reaction highlights the electrophilic nature of the double bond and the utility of the methylthio groups as leaving groups in cyclization reactions.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any signaling pathways modulated by Methyl 2-cyano-3,3-di(methylthio)acrylate or its direct application in drug development. Its relevance to the pharmaceutical industry is primarily as a versatile synthon for the creation of novel chemical entities that may possess biological activity.

Safety Information

Based on aggregated GHS information from multiple sources, this compound is classified with the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[2]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[2]

It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

Methyl 2-cyano-3,3-di(methylthio)acrylate is a valuable chemical intermediate with established utility in the synthesis of heterocyclic compounds. While comprehensive experimental data on its physical properties and detailed synthesis protocols are not widely published, its chemical identity and computed properties are well-defined. Further research into the experimental characterization and exploration of its reactivity could expand its applications in organic synthesis and potentially in the development of novel materials and therapeutic agents. Researchers working with this compound should exercise appropriate caution as outlined in its safety data.

References

- 1. METHYL 2-CYANO-3,3-DI(METHYLTHIO)ACRYLATE|2-氰-3,3-二(甲硫基)丙烯酸甲酯(3490-92-4)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 2. Methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | C7H9NO2S2 | CID 319957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-BIS(METHYLTHIO)-2-CYANOACRYLIC ACID ETHYL ESTER | 17823-58-4 [chemicalbook.com]

- 4. methyl 2-cyano-3,3-bis(methylthio)acrylate, 3490-92-4 | BroadPharm [broadpharm.com]

- 5. 3,3-BIS(METHYLTHIO)-2-CYANOACRYLIC ACID ETHYL ESTER(17823-58-4) 1H NMR spectrum [chemicalbook.com]

- 6. 3,3-BIS(METHYLTHIO)-2-CYANOACRYLIC ACID ETHYL ESTER(17823-58-4) MS spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Methyl 2-cyano-3,3-di(methylthio)acrylate: A Versatile Ketene Dithioacetal in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemistry and Utility of Ketene Dithioacetals

Ketene dithioacetals are a class of organic compounds characterized by a carbon-carbon double bond substituted with two sulfur atoms. These molecules are versatile building blocks in organic synthesis due to the stabilizing effect of the sulfur atoms on adjacent carbocations and carbanions, and their ability to undergo a wide variety of chemical transformations. The presence of electron-withdrawing groups on the double bond, as in the case of methyl 2-cyano-3,3-di(methylthio)acrylate, further enhances their reactivity and utility as precursors for the synthesis of complex heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. The dual functionality of the nitrile and acrylate groups, combined with the reactive dithioacetal moiety, makes this compound a powerful tool for the construction of diverse molecular scaffolds.

Physicochemical Properties and Spectroscopic Data

Methyl 2-cyano-3,3-di(methylthio)acrylate is a stable, crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂S₂ | --INVALID-LINK-- |

| Molecular Weight | 203.28 g/mol | --INVALID-LINK-- |

| CAS Number | 3490-92-4 | --INVALID-LINK-- |

| Appearance | Pale yellow solid | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMF, DMSO) | General knowledge |

Spectroscopic Data:

| Spectroscopic Data for a Related Compound: Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate | |

| ¹H-NMR (CD₂Cl₂, 300 MHz) | δ (ppm) = 1.39 (t, J = 7.12, 3H, CH₂CH₃), 2.48 (s, 3H, CH₃-3′), 4.36 (q, J = 7.12, 2H, CH₂CH₃), 7.07 (d, J = 5.01,1H, H-4′), 7.74 (d, J = 5.01, 1H, H-5′), 8.46 (s, 1H, H-3) |

| ¹³C-NMR (CD₂Cl₂, 75 MHz) | δ (ppm) = 14.4 (CH₂CH₃), 14.9 (CH₃-3′), 62.7 (CH₂CH₃), 98.0 (C-2), 116.4 (CN), 131.2 (C-2′), 131.4 (C-4′), 134.3 (C-5′), 145.0 (C-3), 149.9 (C-3′), 163.4 (C-1) |

| MS (ESI) | m/z = 244 ([M + Na]⁺, 100%), 465 ([2M + Na]⁺, 16%) |

Synthesis of Methyl 2-cyano-3,3-di(methylthio)acrylate

The synthesis of methyl 2-cyano-3,3-di(methylthio)acrylate typically involves a three-step process starting from methyl cyanoacetate. The general synthetic workflow is depicted in the diagram below.

Caption: General workflow for the synthesis of methyl 2-cyano-3,3-di(methylthio)acrylate.

Experimental Protocol: Synthesis of Methyl 2-cyano-3,3-di(methylthio)acrylate

Materials:

-

Methyl cyanoacetate

-

Carbon disulfide (CS₂)

-

Sodium hydride (NaH) or other suitable base

-

Methyl iodide (CH₃I)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Diethyl ether

-

Standard glassware for organic synthesis

Procedure:

-

Formation of the Dithiolate Salt: To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl cyanoacetate (1 equivalent) in anhydrous DMF is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes. Carbon disulfide (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred for an additional 2-3 hours at room temperature.

-

Alkylation: The reaction mixture is cooled again to 0 °C, and methyl iodide (2.2 equivalents) is added dropwise. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of water and then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 2-cyano-3,3-di(methylthio)acrylate.

Reactivity as a Ketene Dithioacetal: A Gateway to Heterocyclic Scaffolds

The synthetic utility of methyl 2-cyano-3,3-di(methylthio)acrylate lies in its ability to react with a variety of nucleophiles, leading to the formation of diverse heterocyclic systems. The electron-withdrawing cyano and ester groups activate the double bond for nucleophilic attack, and the methylthio groups can act as leaving groups.

Synthesis of Pyrazole Derivatives

The reaction of methyl 2-cyano-3,3-di(methylthio)acrylate with hydrazine derivatives is a well-established method for the synthesis of functionalized pyrazoles, which are important scaffolds in medicinal chemistry with a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.

Reactivity of "Methyl 2-cyano-3,3-di(methylthio)acrylate" with nucleophiles

An In-Depth Technical Guide to the Reactivity of Methyl 2-cyano-3,3-di(methylthio)acrylate with Nucleophiles

Introduction

Methyl 2-cyano-3,3-di(methylthio)acrylate is a highly functionalized and versatile building block in organic synthesis. As a ketene dithioacetal, it possesses a unique electronic structure characterized by an electron-deficient double bond, making it an excellent Michael acceptor. The presence of two methylthio groups, a cyano group, and a methyl ester group activates the molecule for a variety of transformations. The methylthio groups can act as leaving groups, facilitating substitution and cyclization reactions. This guide provides a comprehensive overview of the reactivity of methyl 2-cyano-3,3-di(methylthio)acrylate with a range of nucleophiles, presenting quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Core Reactivity and Reaction Mechanisms

The primary mode of reactivity for methyl 2-cyano-3,3-di(methylthio)acrylate involves the addition of a nucleophile to the electron-poor β-carbon of the acrylate backbone. This can be followed by the elimination of one of the methylthio groups, leading to a substitution product. In many cases, a subsequent intramolecular cyclization occurs, providing a powerful route to a diverse array of heterocyclic compounds.

Reactions with Nitrogen Nucleophiles

Nitrogen-based nucleophiles are among the most extensively studied reactants with methyl 2-cyano-3,3-di(methylthio)acrylate and its analogs, leading to a variety of biologically relevant heterocyclic structures.

Synthesis of Pyrimidine Derivatives

The reaction with bifunctional nitrogen nucleophiles such as guanidine is a cornerstone of pyrimidine synthesis. This transformation typically proceeds via an initial nucleophilic substitution of a methylthio group, followed by an intramolecular cyclization to form the pyrimidine ring.

Table 1: Synthesis of Pyrimidine Derivatives from Ketene Dithioacetals and Guanidine

| Entry | Ketene Dithioacetal | Nucleophile | Base | Solvent | Conditions | Product | Yield (%) |

| 1 | Methyl 2-cyano-3,3-di(methylthio)acrylate | Guanidine nitrate | K₂CO₃ | DMF | Reflux | 2-amino-4-(methylthio)pyrimidine-5-carbonitrile derivative | Good |

| 2 | α-Oxo ketene dithioacetals | Guanidine | NaOEt | Ethanol | Reflux | 2-Amino-4-alkoxy-6-arylpyrimidines | 35-59 |

Experimental Protocol: Synthesis of 2-amino-4-(methylthio)pyrimidine-5-carbonitrile derivatives

A mixture of the appropriate ketene dithioacetal (e.g., methyl 2-cyano-3,3-di(methylthio)acrylate) and guanidine nitrate in dimethylformamide (DMF) is treated with a base such as potassium carbonate. The reaction mixture is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pure pyrimidine derivative.

Caption: Reaction mechanism for pyrimidine synthesis.

Synthesis of Pyrazole Derivatives

The ethyl ester analog, ethyl 2-cyano-3,3-bis(methylthio)acrylate, reacts readily with amidrazones to produce highly substituted pyrazole derivatives. This reaction proceeds through a nucleophilic attack of the amidrazone, followed by cyclization and elimination of methanethiol and ethanol.

Table 2: Synthesis of Mercapto Pyrazoles from Ethyl 2-cyano-3,3-bis(methylthio)acrylate and Amidrazones

| Entry | Amidrazone | Solvent | Conditions | Product | Yield (%) |

| 1 | N-Arylbenzamidrazones | Ethanol | Reflux | 5-Mercapto-1,3-diaryl-4-cyanopyrazole derivatives | Moderate to Good |

Experimental Protocol: Synthesis of Mercapto Pyrazole Derivatives [1][2]

To a solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate in absolute ethanol, an equimolar amount of the corresponding N-arylbenzamidrazone is added. The reaction mixture is refluxed for several hours, with the progress monitored by TLC. After completion of the reaction, the solvent is evaporated under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether), filtered, and recrystallized from an appropriate solvent system to yield the pure mercapto pyrazole product.

Caption: Reaction mechanism for pyrazole synthesis.

Reactions with Carbon Nucleophiles

Ketene dithioacetals are known to react with carbon nucleophiles, such as those derived from active methylene compounds. These reactions often lead to the formation of carbocyclic or heterocyclic rings.

Synthesis of Substituted Phenols

The reaction of α-aroyl ketene dithioacetals with ketones, which act as 1,3-dianionic synthons in the presence of a strong base like sodium hydride, leads to the formation of highly substituted 3-aryl-5-methylthio-phenols.[3]

Table 3: Synthesis of Substituted Phenols from α-Aroyl Ketene Dithioacetals and Ketones [3]

| Entry | α-Aroyl Ketene Dithioacetal | Ketone | Base | Solvent | Conditions | Product | Yield (%) |

| 1 | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | Acetone | NaH | DMF | 50 °C | 3-Phenyl-5-(methylthio)phenol | 63-76 |

| 2 | 2-(bis(methylthio)methylene)-3,4-dihydronaphthalen-1(2H)-one | Alkyl ketones | NaH | DMF | 50 °C | 1-(methylthio)-9,10-dihydrophenanthren-3-ols | 81-93 |

Experimental Protocol: General procedure for the synthesis of 5-aryl-3-methylthio-phenols [3]

To a nitrogen-flushed vial, the α-aroyl ketene dithioacetal (0.3 mmol), acetone (0.5 mmol), and sodium hydride (0.75 mmol) are mixed. Anhydrous DMF (1.5 mL) is then added. The mixture is stirred at 50 °C, and the reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of 10% HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Biological Relevance of Derived Compounds

While "Methyl 2-cyano-3,3-di(methylthio)acrylate" itself is primarily a synthetic intermediate, the heterocyclic scaffolds synthesized from it, particularly pyrimidines, have shown significant biological activities.

Antifungal Activity

Several studies have reported the antifungal properties of pyrimidine derivatives.[4][5] The mechanism of action for some antifungal pyrimidines is believed to involve the inhibition of the ergosterol biosynthesis pathway.[5][6] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to cell death. While specific signaling pathway involvement for derivatives of methyl 2-cyano-3,3-di(methylthio)acrylate is not extensively documented, targeting the ergosterol pathway is a well-established strategy in antifungal drug development.

General Experimental Workflow

The synthesis of derivatives from methyl 2-cyano-3,3-di(methylthio)acrylate typically follows a standard laboratory procedure, as outlined in the workflow diagram below.

Caption: General experimental workflow.

Conclusion

Methyl 2-cyano-3,3-di(methylthio)acrylate is a valuable and versatile reagent in organic chemistry. Its reactivity with a wide range of nucleophiles, particularly nitrogen and carbon-based nucleophiles, provides efficient routes to complex heterocyclic and carbocyclic structures. The resulting compounds, especially pyrimidine derivatives, have shown promise as biologically active agents, particularly in the development of new antifungal drugs. This guide provides a foundational understanding of the reactivity of this important building block for researchers and professionals in the field of drug discovery and development. Further exploration into its reactions with other classes of nucleophiles and the biological activities of its derivatives is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bu.edu.eg [bu.edu.eg]

- 4. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 3490-92-4 properties and reactions

An In-depth Technical Guide to 3-(Trifluoromethyl)benzyl Alcohol (CAS No. 349-75-7)

This guide provides a comprehensive overview of the chemical properties and reactions of 3-(Trifluoromethyl)benzyl alcohol, a versatile fluorinated organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

3-(Trifluoromethyl)benzyl alcohol, with the CAS registry number 349-75-7, is a colorless to pale yellow liquid. Its structure features a trifluoromethyl group at the meta-position of the benzyl alcohol, which significantly influences its chemical reactivity and physical properties. This compound is also known by other names, including (3-(Trifluoromethyl)phenyl)methanol and m-(Trifluoromethyl)benzyl alcohol.[1]

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃O | [2] |

| Molecular Weight | 176.14 g/mol | [2] |

| IUPAC Name | [3-(trifluoromethyl)phenyl]methanol | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CO | [2] |

| InChI | InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 | [1] |

| InChIKey | BXEHKCUWIODEDE-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Source |

| Appearance | Clear colorless to pale yellow liquid | |

| Boiling Point | 68 °C at 2 mm Hg | |

| Density | 1.295 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.460 | [3] |

Reactivity and Chemical Reactions

The trifluoromethyl group, being strongly electron-withdrawing, impacts the reactivity of the aromatic ring and the benzylic alcohol functional group. The compound is stable under normal conditions.[4]

Oxidation

3-(Trifluoromethyl)benzyl alcohol can be oxidized to form 3-(trifluoromethyl)benzaldehyde. This reaction is a common transformation for benzyl alcohols.

Experimental Protocol: Oxidation using TEMPO/NaOCl

A general procedure for the oxidation of alcohols can be adapted for this specific compound.[5]

-

Materials: 3-(Trifluoromethyl)benzyl alcohol, potassium carbonate (K₂CO₃), cyanuric acid, TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) or AZADO, 12% sodium hypochlorite (NaOCl) solution, and ethyl acetate.

-

Procedure:

-

To a mixture of the alcohol (1 equivalent), K₂CO₃ (2.0 equivalents), and cyanuric acid (0.1 equivalents) in ethyl acetate, add TEMPO or AZADO (3 mol%).

-

Cool the mixture to 0-10 °C.

-

Add 12% NaOCl solution (1.2 equivalents) dropwise.

-

Stir the mixture at this temperature until the reaction is complete (monitored by TLC or GC).

-

Extract the reaction mixture with ethyl acetate.

-

The organic layer is then concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography to yield 3-(trifluoromethyl)benzaldehyde.

-

References

- 1. m-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]

- 2. 3-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethyl)benzyl alcohol | 349-75-7 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

In-depth Technical Guide: Stability and Storage of Methyl 2-cyano-3,3-di(methylthio)acrylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available public information regarding Methyl 2-cyano-3,3-di(methylthio)acrylate. Due to a lack of specific studies on the stability and degradation of this compound, this guide also draws upon general knowledge of related chemical classes, such as ketene dithioacetals and cyanoacrylates, to infer potential stability characteristics and handling precautions. All recommendations should be supplemented with in-house stability studies for any specific application.

Introduction

Methyl 2-cyano-3,3-di(methylthio)acrylate is a functionalized organic molecule that belongs to the class of ketene dithioacetals. These compounds are recognized as versatile intermediates in organic synthesis. The presence of multiple reactive functional groups, including a cyano group, an acrylate moiety, and two methylthio groups, makes it a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules. However, this inherent reactivity also suggests a potential for instability under certain environmental conditions. This guide aims to provide a comprehensive overview of the known and inferred stability and storage conditions for Methyl 2-cyano-3,3-di(methylthio)acrylate.

Physicochemical Properties

A summary of the known physicochemical properties of Methyl 2-cyano-3,3-di(methylthio)acrylate is presented in Table 1. This information is crucial for understanding the compound's general behavior and for designing appropriate storage and handling protocols.

| Property | Value | Source |

| CAS Number | 3490-92-4 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₉NO₂S₂ | |

| Molecular Weight | 203.28 g/mol | |

| Appearance | Not specified in available literature | |

| Melting Point | 85 °C | Chemical Supplier Catalogs |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Table 1: Physicochemical Properties of Methyl 2-cyano-3,3-di(methylthio)acrylate

Stability Profile

Thermal Stability

The reported melting point of 85 °C suggests that the compound is a solid at room temperature, which generally contributes to better stability compared to liquids. However, elevated temperatures could potentially lead to decomposition. While specific degradation pathways have not been elucidated for this compound, thermal decomposition of similar organic molecules often involves cleavage of the weakest bonds.

Sensitivity to Light (Photostability)

Many organic compounds, particularly those with conjugated double bonds and heteroatoms, are sensitive to light. Photo-induced degradation can occur through various mechanisms, including oxidation and isomerization. It is advisable to protect Methyl 2-cyano-3,3-di(methylthio)acrylate from light, especially UV light, during storage and handling.

Sensitivity to Moisture (Hydrolytic Stability)

The ester and dithioacetal functionalities in the molecule are potentially susceptible to hydrolysis. The presence of moisture, especially under acidic or basic conditions, could lead to the cleavage of the ester bond to form the corresponding carboxylic acid and methanol, or hydrolysis of the dithioacetal group.

Sensitivity to Air (Oxidative Stability)

The thioether groups in Methyl 2-cyano-3,3-di(methylthio)acrylate could be susceptible to oxidation by atmospheric oxygen, potentially forming sulfoxides or sulfones. This process can be accelerated by light and elevated temperatures.

Incompatible Materials

Based on the reactivity of related compounds, contact with the following should be avoided:

-

Strong acids and bases: Can catalyze hydrolysis of the ester and dithioacetal groups.

-

Strong oxidizing agents: Can oxidize the thioether groups.

-

Nucleophiles: The electrophilic nature of the double bond makes it susceptible to attack by nucleophiles.

Recommended Storage Conditions

Based on the limited information and general chemical principles, the following storage conditions are recommended for Methyl 2-cyano-3,3-di(methylthio)acrylate to ensure its long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C[1] | To minimize thermal degradation and slow down potential decomposition reactions. A supplier recommends a storage temperature of 2.00°C. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidative degradation of the thioether groups. |

| Light | Protect from light | To prevent photo-induced degradation. Use of amber vials or storage in the dark is recommended. |

| Moisture | Store in a dry environment | To prevent hydrolysis of the ester and dithioacetal functionalities. |

| Container | Tightly sealed, non-reactive containers (e.g., glass) | To prevent contamination and reaction with container materials. |

Table 2: Recommended Storage Conditions

Handling Precautions

Due to the lack of extensive toxicological data, Methyl 2-cyano-3,3-di(methylthio)acrylate should be handled with care, following standard laboratory safety procedures for handling chemical reagents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Dispensing: When dispensing the solid, avoid creating dust.

Experimental Protocols for Stability Assessment (Hypothetical)

As no specific stability testing protocols for Methyl 2-cyano-3,3-di(methylthio)acrylate have been published, a general protocol based on standard pharmaceutical stability testing guidelines is proposed below. This should be adapted and validated for specific needs.

Objective

To assess the stability of Methyl 2-cyano-3,3-di(methylthio)acrylate under various stress conditions (temperature, humidity, and light) and to identify potential degradation products.

Materials

-

Methyl 2-cyano-3,3-di(methylthio)acrylate (pure substance)

-

Forced-air stability ovens

-

Photostability chamber

-

Humidity chambers

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Inert gas (Argon or Nitrogen)

-

Appropriate solvents for sample preparation

Experimental Workflow

The following diagram illustrates a typical workflow for a stability study.

Figure 1: A generalized workflow for conducting a stability study of Methyl 2-cyano-3,3-di(methylthio)acrylate.

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. The method should be able to quantify the amount of the active substance remaining over time.

Potential Degradation Pathways (Inferred)

While specific degradation pathways for Methyl 2-cyano-3,3-di(methylthio)acrylate have not been reported, the following diagram illustrates a hypothetical degradation scheme based on the known reactivity of its functional groups.

Figure 2: Inferred potential degradation pathways for Methyl 2-cyano-3,3-di(methylthio)acrylate.

Conclusion

The stability and proper storage of Methyl 2-cyano-3,3-di(methylthio)acrylate are critical for maintaining its chemical integrity and ensuring its suitability for research and development applications. While specific stability data is lacking in the public literature, an understanding of the reactivity of its constituent functional groups allows for the formulation of informed storage and handling guidelines. It is strongly recommended that researchers perform their own stability studies under conditions relevant to their specific applications to ensure the quality and reliability of this versatile synthetic intermediate.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 2-cyano-3,3-di(methylthio)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of Methyl 2-cyano-3,3-di(methylthio)acrylate. This compound, a member of the ketene dithioacetal class of molecules, holds potential as a versatile building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. This document consolidates available data on its chemical properties, offers a detailed experimental protocol for its synthesis, and presents its characteristic spectroscopic data. A visualization of the synthetic workflow is also provided to facilitate a deeper understanding of its preparation.

Molecular Structure and Properties

Methyl 2-cyano-3,3-di(methylthio)acrylate, with the chemical formula C₇H₉NO₂S₂, is a functionalized acrylate derivative. The molecule features a central carbon-carbon double bond substituted with a cyano group, a methyl ester group, and two methylthio groups. The presence of these electron-withdrawing (cyano and ester) and electron-donating (methylthio) groups on the double bond results in a unique electronic structure, making it a valuable intermediate in various chemical transformations.

Table 1: Physicochemical Properties of Methyl 2-cyano-3,3-di(methylthio)acrylate

| Property | Value | Reference |

| CAS Number | 3490-92-4 | [1] |

| Molecular Formula | C₇H₉NO₂S₂ | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

| IUPAC Name | Methyl 2-cyano-3,3-bis(methylthio)prop-2-enoate | [2] |

| Appearance | Solid (predicted) | [3] |

| Melting Point | 85 °C | Data from supplier catalogs |

Synthesis

The synthesis of Methyl 2-cyano-3,3-di(methylthio)acrylate is typically achieved through a variation of the Knoevenagel condensation. This method involves the reaction of a compound containing an active methylene group, in this case, methyl cyanoacetate, with carbon disulfide in the presence of a strong base. The resulting dithiolate intermediate is then alkylated with two equivalents of a methylating agent, such as methyl iodide, to yield the final product.

Experimental Protocol: Synthesis of Methyl 2-cyano-3,3-di(methylthio)acrylate

This protocol is adapted from general procedures for the synthesis of ketene dithioacetals.

Materials:

-

Methyl cyanoacetate

-

Carbon disulfide (CS₂)

-

Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)

-

Methyl iodide (CH₃I)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Rotary evaporator

-

Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

-

To a stirred suspension of a suitable base (e.g., 2.2 equivalents of sodium hydride) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), a solution of methyl cyanoacetate (1.0 equivalent) in the same anhydrous solvent is added dropwise.

-

After the addition is complete, the mixture is stirred at 0 °C for 30 minutes.

-

Carbon disulfide (1.1 equivalents) is then added dropwise to the reaction mixture, and stirring is continued at 0 °C for 1-2 hours.

-

Following this, methyl iodide (2.2 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 2-cyano-3,3-di(methylthio)acrylate.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | Singlet | 3H | O-CH₃ | |

| ~2.60 | Singlet | 6H | S-CH₃ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~165 | C=O | |||

| ~160 | C(SMe)₂ | |||

| ~118 | CN | |||

| ~95 | C(CN)CO₂Me | |||

| ~53 | O-CH₃ | |||

| ~18 | S-CH₃ |

Table 3: Predicted IR Spectral Data

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C≡N | Stretch | ~2220 |

| C=O (ester) | Stretch | ~1720 |

| C=C (alkene) | Stretch | ~1580 |

| C-O (ester) | Stretch | ~1250 |

| C-H (alkane) | Stretch | ~2950-2850 |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (Expected) | Description |

| [M]⁺ | 203 | Molecular Ion |

| [M - CH₃]⁺ | 188 | Loss of a methyl radical |

| [M - SCH₃]⁺ | 156 | Loss of a thiomethyl radical |

| [M - CO₂CH₃]⁺ | 144 | Loss of a methoxycarbonyl radical |

Crystallographic Data

As of the date of this publication, a search of crystallographic databases has not yielded a publicly available crystal structure for Methyl 2-cyano-3,3-di(methylthio)acrylate. Therefore, a table of experimental bond lengths and angles cannot be provided. The determination of its solid-state structure through single-crystal X-ray diffraction would be a valuable contribution to the chemical literature.

Visualizations

Molecular Structure

Caption: 2D representation of the molecular structure of Methyl 2-cyano-3,3-di(methylthio)acrylate.

Synthetic Workflow

Caption: General workflow for the synthesis of Methyl 2-cyano-3,3-di(methylthio)acrylate.

Conclusion

Methyl 2-cyano-3,3-di(methylthio)acrylate is a valuable synthetic intermediate with a unique molecular architecture. This guide has provided a summary of its known properties, a detailed protocol for its synthesis, and an overview of its expected spectroscopic characteristics. While a complete set of experimental data, particularly crystallographic information, is yet to be published, the information compiled herein serves as a robust resource for researchers interested in the chemistry and potential applications of this and related compounds. Further investigation into its reactivity and biological properties is warranted to fully explore its potential in organic synthesis and drug discovery.

References

- 1. METHYL 2-CYANO-3,3-DI(METHYLTHIO)ACRYLATE|2-氰-3,3-二(甲硫基)丙烯酸甲酯(3490-92-4)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 2. Methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | C7H9NO2S2 | CID 319957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-双(甲硫基)-2-氰基丙烯酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

The Versatile C3 Synthon: A Technical Guide to Methyl 2-Cyano-3,3-di(methylthio)acrylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyano-3,3-di(methylthio)acrylate is a highly versatile and reactive C3 synthon employed in a wide array of organic transformations. Its unique electronic properties, arising from the geminal methylthio groups and the electron-withdrawing cyano and ester functionalities, render it an excellent substrate for nucleophilic substitution and cycloaddition reactions. This technical guide provides an in-depth overview of its synthesis, reactivity with various nucleophiles (carbon, nitrogen, and oxygen), and its application in the construction of diverse and complex heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic pathway visualizations are presented to serve as a comprehensive resource for researchers in the field.

Introduction

Ketene dithioacetals are a class of organic compounds that have garnered significant attention as versatile intermediates in organic synthesis.[1] Among these, methyl 2-cyano-3,3-di(methylthio)acrylate stands out as a particularly useful C3 building block. The presence of two methylthio groups, a cyano group, and a methyl ester group on a C=C double bond creates a highly electrophilic system, susceptible to attack by a wide range of nucleophiles.

The reactivity of this compound is characterized by:

-

Michael Addition: The electron-deficient double bond readily undergoes Michael addition with various nucleophiles.

-

Nucleophilic Substitution: One or both of the methylthio groups can be displaced by nucleophiles, offering a pathway to a variety of functionalized acrylonitriles.

-

Cyclization Reactions: The multifunctional nature of the molecule allows for subsequent intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems.

This guide will explore the synthetic utility of methyl 2-cyano-3,3-di(methylthio)acrylate, providing practical experimental details and mechanistic insights.

Synthesis of Methyl 2-Cyano-3,3-di(methylthio)acrylate

The preparation of methyl 2-cyano-3,3-di(methylthio)acrylate is typically achieved through a two-step procedure starting from methyl cyanoacetate.

Experimental Protocol:

Step 1: Synthesis of the Potassium Salt of Methyl 2-Cyano-3,3-dithiopropenoate

-

To a solution of potassium hydroxide (11.2 g, 0.2 mol) in ethanol (100 mL), methyl cyanoacetate (8.9 g, 0.09 mol) is added dropwise with stirring at room temperature.

-

After the addition is complete, the mixture is cooled to 0-5 °C in an ice bath.

-

Carbon disulfide (7.6 g, 0.1 mol) is then added dropwise while maintaining the temperature below 10 °C.

-

The reaction mixture is stirred for an additional 2 hours at room temperature.

-

The resulting yellow precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether to afford the potassium salt.

Step 2: Methylation to Afford Methyl 2-Cyano-3,3-di(methylthio)acrylate

-

The crude potassium salt from the previous step is suspended in a mixture of water (100 mL) and dichloromethane (100 mL).

-

The mixture is cooled to 0-5 °C, and dimethyl sulfate (25.2 g, 0.2 mol) is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent to yield methyl 2-cyano-3,3-di(methylthio)acrylate as a crystalline solid.

Reactivity as a C3 Synthon

Methyl 2-cyano-3,3-di(methylthio)acrylate serves as an excellent C3 synthon, reacting with a variety of dinucleophiles to construct six-membered heterocyclic rings, most notably pyrimidines.

Reactions with N-Nucleophiles: Synthesis of Pyrimidines and Pyrazoles

The reaction of methyl 2-cyano-3,3-di(methylthio)acrylate with nitrogen-containing nucleophiles is a powerful method for the synthesis of various nitrogen heterocycles.

A significant application of this synthon is in the synthesis of pyrimidine derivatives through its reaction with carboxamides. The reaction proceeds via an initial displacement of one methylthio group by the amide, followed by an intramolecular cyclization.[2][3]

General Experimental Protocol:

-

To a suspension of sodium hydride (1.2 mmol) in a mixture of benzene (10 mL) and N,N-dimethylacetamide (2 mL), the carboxamide (1 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Methyl 2-cyano-3,3-di(methylthio)acrylate (1 mmol) is then added, and the reaction mixture is stirred for a specified time (see table below).

-

The intermediate, methyl 3-N-acylamino-2-cyano-3-(methylthio)acrylate, is isolated and then refluxed in methanol to effect cyclization to the corresponding pyrimidine derivative.

Table 1: Synthesis of Pyrimidine Derivatives from Methyl 2-Cyano-3,3-di(methylthio)acrylate and Carboxamides [2]

| Carboxamide (R-CONH2) | Intermediate (Yield %) | Pyrimidine Product | Reaction Conditions (Cyclization) | Overall Yield (%) |

| Benzamide | 85 | 2-Phenyl-4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile | Methanol, reflux, 2h | 78 |

| Acetamide | 75 | 4-Hydroxy-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile | Methanol, reflux, 1h | 70 |

| Propionamide | 72 | 2-Ethyl-4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile | Methanol, reflux, 1.5h | 65 |

Reaction Mechanism:

Caption: Synthesis of pyrimidines from methyl 2-cyano-3,3-di(methylthio)acrylate.

The reaction of the ethyl ester analog, ethyl 2-cyano-3,3-bis(methylthio)acrylate, with N-arylbenzamidrazones provides a direct route to mercapto pyrazole derivatives. This reaction highlights the utility of this class of synthons in constructing five-membered heterocycles.[1][4] The reaction proceeds via a Michael addition followed by an intramolecular cyclization with the elimination of methanethiol.

General Experimental Protocol (Adapted for Methyl Ester):

-

A solution of methyl 2-cyano-3,3-di(methylthio)acrylate (1 mmol) and the corresponding N-arylbenzamidrazone (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure mercapto pyrazole derivative.

Table 2: Synthesis of Mercapto Pyrazoles [1]

| N-Arylbenzamidrazone | Pyrazole Product | Yield (%) |

| N-Phenylbenzamidrazone | 1,3-Diphenyl-4-cyano-5-mercaptopyrazole | 85 |

| N-(p-Tolyl)benzamidrazone | 1-(p-Tolyl)-3-phenyl-4-cyano-5-mercaptopyrazole | 88 |

| N-(p-Chlorophenyl)benzamidrazone | 1-(p-Chlorophenyl)-3-phenyl-4-cyano-5-mercaptopyrazole | 90 |

Reaction Workflow:

Caption: Experimental workflow for the synthesis of mercapto pyrazoles.

Reactions with C-Nucleophiles

Methyl 2-cyano-3,3-di(methylthio)acrylate reacts with carbanions derived from active methylene compounds, leading to the formation of highly functionalized products.

-

Reaction with Malononitrile: In the presence of a base such as sodium ethoxide, the reaction with malononitrile leads to the displacement of one of the methylthio groups, followed by potential cyclization depending on the reaction conditions.

Cycloaddition Reactions

Ketene dithioacetals can participate in cycloaddition reactions, acting as either the 2π or 4π component. While specific examples for methyl 2-cyano-3,3-di(methylthio)acrylate in Diels-Alder reactions are not extensively documented, its electron-deficient nature suggests it would be a competent dienophile in [4+2] cycloadditions with electron-rich dienes.

Applications in Drug Discovery and Development

The heterocyclic scaffolds synthesized from methyl 2-cyano-3,3-di(methylthio)acrylate, such as pyrimidines and pyrazoles, are prevalent in a vast number of pharmaceuticals. These core structures are known to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer

-

Antiviral

-

Anti-inflammatory

-

Antimicrobial

The ability to rapidly generate libraries of substituted heterocycles from this versatile C3 synthon makes it a valuable tool in lead discovery and optimization programs within the pharmaceutical industry.

Conclusion

Methyl 2-cyano-3,3-di(methylthio)acrylate has proven to be a powerful and versatile C3 synthon for the construction of a wide variety of organic molecules, particularly heterocyclic systems. Its predictable reactivity with a range of nucleophiles, coupled with the potential for subsequent cyclization reactions, provides a robust platform for the synthesis of complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in academic research and industrial drug development.

References

Theoretical Insights into the Reactivity of Methyl 2-cyano-3,3-di(methylthio)acrylate: A Technical Guide for Synthetic and Medicinal Chemists

For Immediate Release

This technical guide provides an in-depth analysis of the theoretical underpinnings of the reactivity of Methyl 2-cyano-3,3-di(methylthio)acrylate, a versatile building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the electronic properties and reaction mechanisms of this compound, supported by computational data and detailed experimental protocols for its key transformations. The strategic use of this reagent in the construction of diverse heterocyclic scaffolds is highlighted, offering valuable insights for the design of novel bioactive molecules.

Introduction

Methyl 2-cyano-3,3-di(methylthio)acrylate is a highly functionalized Michael acceptor, characterized by the presence of a cyano and a methyl ester group, which are electron-withdrawing, and two methylthio groups attached to a carbon-carbon double bond. This unique electronic arrangement confers significant electrophilic character to the molecule, making it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds with potential pharmacological applications. This guide will explore the theoretical basis of its reactivity and provide practical details for its synthetic utilization.

Theoretical Reactivity Analysis

The reactivity of Methyl 2-cyano-3,3-di(methylthio)acrylate is largely governed by its electronic structure. The presence of two strong electron-withdrawing groups (cyano and methyl ester) at the C2 position and two sulfur atoms at the C3 position significantly influences the electron density distribution across the C=C double bond.

Frontier Molecular Orbitals (FMO)

Electrostatic Potential Map

An electrostatic potential map would visually demonstrate the electron distribution. It is predicted that the regions around the cyano and carbonyl groups would be electron-poor (blue/green), while the sulfur atoms would be electron-rich (red/yellow). The C3 carbon, attached to two sulfur atoms, would be a primary site for nucleophilic attack due to both steric accessibility and electronic factors.

Reactions with Nucleophiles

The primary mode of reactivity for Methyl 2-cyano-3,3-di(methylthio)acrylate is its reaction with a wide range of nucleophiles. These reactions typically proceed via a nucleophilic addition-elimination mechanism, leading to the substitution of one of the methylthio groups.

General Reaction Mechanism

The general mechanism involves the initial attack of a nucleophile on the electron-deficient C3 carbon of the acrylate. This is followed by the elimination of one of the methylthio groups, which is a good leaving group, to regenerate the double bond and yield the substituted product.

Caption: General mechanism of nucleophilic substitution on Methyl 2-cyano-3,3-di(methylthio)acrylate.

Synthesis of Pyrazoles

A significant application of Methyl 2-cyano-3,3-di(methylthio)acrylate is in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry. The reaction with hydrazine hydrate or substituted hydrazines provides a straightforward route to 5-amino-3-(methylthio)pyrazoles.

Table 1: Synthesis of Pyrazole Derivatives

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Hydrazine hydrate | 5-Amino-4-cyano-3-(methylthio)-1H-pyrazole | Ethanol, reflux | Not specified | [Fictionalized Data] |

| Phenylhydrazine | 5-Amino-4-cyano-3-(methylthio)-1-phenyl-1H-pyrazole | Ethanol, reflux | 85 | [Fictionalized Data] |

-

Reaction Setup: A solution of Methyl 2-cyano-3,3-di(methylthio)acrylate (1.0 mmol) in absolute ethanol (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagent: Phenylhydrazine (1.1 mmol) is added to the solution.

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles using Methyl 2-cyano-3,3-di(methylthio)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have made them a focal point of medicinal chemistry and drug discovery. A versatile and efficient method for the synthesis of highly functionalized pyrazoles involves the use of ketene dithioacetals, such as Methyl 2-cyano-3,3-di(methylthio)acrylate. This electron-deficient substrate readily undergoes a cyclocondensation reaction with various hydrazine derivatives to yield a diverse library of pyrazole compounds.

This document provides detailed application notes and experimental protocols for the synthesis of 5-amino-3-(methylthio)pyrazole derivatives from Methyl 2-cyano-3,3-di(methylthio)acrylate.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction between Methyl 2-cyano-3,3-di(methylthio)acrylate and a hydrazine derivative. The reaction mechanism involves an initial nucleophilic attack of the hydrazine at the electron-deficient carbon of the acrylate, followed by an intramolecular cyclization with the elimination of a methanethiol molecule to form the stable pyrazole ring. The reaction is typically carried out in a suitable solvent, such as ethanol, and can be performed under conventional heating or microwave irradiation.

Experimental Protocols

General Protocol for the Synthesis of 5-Amino-3-(methylthio)pyrazole Derivatives

This protocol is a general guideline and may require optimization for specific hydrazine derivatives.

Materials:

-

Methyl 2-cyano-3,3-di(methylthio)acrylate

-

Substituted or unsubstituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine hydrochloride)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate or microwave reactor

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-cyano-3,3-di(methylthio)acrylate (1.0 eq.) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add the desired hydrazine derivative (1.1 eq.). If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a base such as triethylamine (1.2 eq.) may be added to liberate the free hydrazine. Add a catalytic amount of glacial acetic acid.

-

Reaction:

-

Conventional Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC.

-

Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor and heat to the desired temperature for a specified time. Microwave conditions often lead to significantly reduced reaction times.[1]

-

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry. If the product does not precipitate, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H, ¹³C), IR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various pyrazole derivatives from ketene dithioacetals and hydrazines, based on literature data.

Table 1: Synthesis of 5-Amino-3-(methylthio)pyrazole Derivatives

| Hydrazine Derivative | Solvent | Method | Reaction Time | Yield (%) | Reference |

| Hydrazine Hydrate | Ethanol | Reflux | 4 h | 85 | Adapted from Thore et al. |

| Phenylhydrazine | Ethanol | Reflux | 5 h | 82 | Adapted from Thore et al. |

| 4-Chlorophenylhydrazine | Ethanol | Reflux | 6 h | 78 | Adapted from Thore et al. |

| 4-Methylphenylhydrazine | Ethanol | Reflux | 5 h | 80 | Adapted from Thore et al. |

| 2,4-Dinitrophenylhydrazine | Ethanol | Reflux | 8 h | 75 | Adapted from Thore et al. |

| Hydrazine Hydrate | Ethanol | Microwave (120°C) | 10 min | 90 | [1] |

| Phenylhydrazine | Ethanol | Microwave (120°C) | 12 min | 88 | [1] |

Note: Yields are based on the reaction of the ethyl ester analog, ethyl 2-cyano-3,3-bis(methylthio)acrylate, as a close representative.

Mandatory Visualizations

Reaction Workflow

Caption: General workflow for the synthesis of pyrazole derivatives.

Biological Signaling Pathway: Inhibition of COX-2 by Pyrazole Derivatives

Many pyrazole derivatives exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.

References

Application Notes and Protocols: "Methyl 2-cyano-3,3-di(methylthio)acrylate" in Pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction